molecular formula C13H13N3O B1622707 N-(2-aminophenyl)-N'-phenylurea CAS No. 57709-64-5

N-(2-aminophenyl)-N'-phenylurea

Cat. No. B1622707
CAS RN: 57709-64-5
M. Wt: 227.26 g/mol
InChI Key: SNAKVLZLSFROSL-UHFFFAOYSA-N
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Description

“N-(2-Aminophenyl)-benzamide” is a class of HDAC inhibitors that has received attention as novel anticancer agents . They contain the N-(2-aminophenyl)-benzamide functionality as the zinc-binding group linked to various cap groups . They have been found to inhibit HDAC1 and HDAC2 at nanomolar concentrations, with antiproliferative activity at micromolar concentrations against A549 and SF268 cancer cell lines .


Synthesis Analysis

The compound “N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide” was synthesized in good yield and characterized by different spectroscopic techniques (1H, 13C NMR, and LC-MS), and the structure was confirmed by X-ray diffraction (XRD) studies .


Molecular Structure Analysis

The molecular structure of “N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide” was confirmed by X-ray diffraction (XRD) studies .


Chemical Reactions Analysis

A novel compound “N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide” was synthesized by the condensation of ethyl 2-(2 isopropylphenoxy) acetic acid with 1,2-diaminobenzene, using dry DCM as solvent lutidine and TBTU as coupling agent at room temperature .


Physical And Chemical Properties Analysis

The molecular weight of “N-(2-aminophenyl)formamide” is 136.15 g/mol .

Scientific Research Applications

Water Treatment and Environmental Impact

N-(2-aminophenyl)-N'-phenylurea, as a type of phenylurea, has been studied for its behavior during drinking water disinfection processes. Research indicates that these compounds can undergo transformation when reacting with aqueous chlorine, a common disinfectant in water treatment. This transformation is influenced by the pH of the water and the specific structure of the phenylurea compound. Studies like the one by Chusaksri et al. (2012) highlight the importance of understanding these transformations to ensure the safety and effectiveness of drinking water treatment systems (Chusaksri, Sutthivaiyakit, Sedlak, & Sutthivaiyakit, 2012).

Herbicide Degradation

Phenylurea compounds, including this compound, are often used as herbicides. Their degradation, particularly in agricultural settings, has been a focus of research. Studies have examined how these herbicides degrade in soil and water environments, emphasizing the role of microbial action in this process. For example, Zhang et al. (2018) explored the degradation of phenylurea herbicides by bacterial consortia, demonstrating how different bacterial species can synergistically contribute to the breakdown of these compounds (Zhang, Hang, Hu, Chen, Zhou, Chen, & Jiang, 2018).

Analytical Chemistry and Material Science

In the field of analytical chemistry, this compound derivatives have been synthesized and characterized for various purposes. For instance, studies have focused on the synthesis of specific derivatives for their potential use in material science and as analytical reagents. This includes work on aromatic polymers containing 1,3,5-triazine rings and long alkyl side chains, as investigated by Lin et al. (1990), where derivatives of this compound were used (Lin, Yuki, Kunisada, & Kondo, 1990).

Pharmaceutical Research

In pharmaceutical research, derivatives of this compound have been explored for their anti-inflammatory and antiviral properties. Studies like the one conducted by Fatima et al. (2014) investigated the synthesis of specific derivatives and their potential medicinal applications, such as anti-inflammatory activities (Fatima, Kulkarni, Mantripagada, Mohammed, Birajdar, & Chandrasheskar, 2014).

Safety and Hazards

The magnitude of the exotherms in Pd-catalyzed cross-coupling reactions poses potential safety hazards that could result in runaway scenarios in cases where the maximum temperature of a synthesis reaction (MTSR) exceeds the solvent boiling point and/or the onset temperature for reaction mixture decomposition .

Future Directions

The novel N-(2-aminophenyl)-2,3-diphenylquinoxaline-6-sulfonamide derivatives were designed and synthesized to inhibit the RBD of SARS-CoV-2 spike glycoprotein by applying molecular docking tools . This scaffold can hold an effective interest in the development of inhibitors for SARS-CoV-2 in the future if drug repurposing fails to serve the purpose .

properties

IUPAC Name

1-(2-aminophenyl)-3-phenylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c14-11-8-4-5-9-12(11)16-13(17)15-10-6-2-1-3-7-10/h1-9H,14H2,(H2,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNAKVLZLSFROSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70403261
Record name N-(2-aminophenyl)-N'-phenylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70403261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

57709-64-5
Record name N-(2-aminophenyl)-N'-phenylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70403261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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